Cas no 1207007-39-3 (methyl 2-{5-(morpholine-4-sulfonyl)furan-2-ylmethoxy}benzoate)

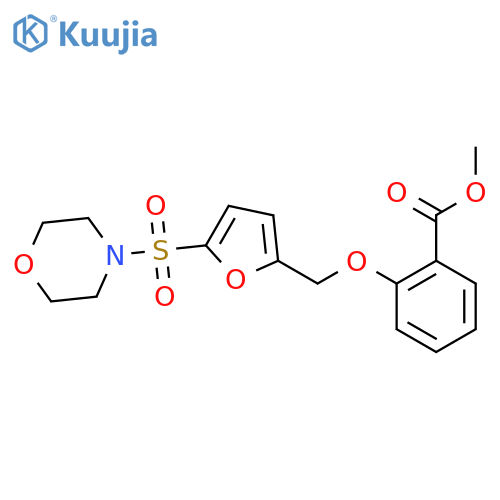

1207007-39-3 structure

商品名:methyl 2-{5-(morpholine-4-sulfonyl)furan-2-ylmethoxy}benzoate

methyl 2-{5-(morpholine-4-sulfonyl)furan-2-ylmethoxy}benzoate 化学的及び物理的性質

名前と識別子

-

- methyl 2-{5-(morpholine-4-sulfonyl)furan-2-ylmethoxy}benzoate

- VU0521204-1

- AKOS024519391

- methyl 2-[(5-morpholin-4-ylsulfonylfuran-2-yl)methoxy]benzoate

- F5802-0112

- 1207007-39-3

- methyl 2-{[5-(morpholine-4-sulfonyl)furan-2-yl]methoxy}benzoate

- methyl 2-((5-(morpholinosulfonyl)furan-2-yl)methoxy)benzoate

-

- インチ: 1S/C17H19NO7S/c1-22-17(19)14-4-2-3-5-15(14)24-12-13-6-7-16(25-13)26(20,21)18-8-10-23-11-9-18/h2-7H,8-12H2,1H3

- InChIKey: GVVAJIOUBDYJPD-UHFFFAOYSA-N

- ほほえんだ: S(C1=CC=C(COC2C=CC=CC=2C(=O)OC)O1)(N1CCOCC1)(=O)=O

計算された属性

- せいみつぶんしりょう: 381.08822312g/mol

- どういたいしつりょう: 381.08822312g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 8

- 重原子数: 26

- 回転可能化学結合数: 7

- 複雑さ: 570

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 104Ų

methyl 2-{5-(morpholine-4-sulfonyl)furan-2-ylmethoxy}benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5802-0112-15mg |

methyl 2-{[5-(morpholine-4-sulfonyl)furan-2-yl]methoxy}benzoate |

1207007-39-3 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F5802-0112-50mg |

methyl 2-{[5-(morpholine-4-sulfonyl)furan-2-yl]methoxy}benzoate |

1207007-39-3 | 50mg |

$160.0 | 2023-09-09 | ||

| Life Chemicals | F5802-0112-10mg |

methyl 2-{[5-(morpholine-4-sulfonyl)furan-2-yl]methoxy}benzoate |

1207007-39-3 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F5802-0112-40mg |

methyl 2-{[5-(morpholine-4-sulfonyl)furan-2-yl]methoxy}benzoate |

1207007-39-3 | 40mg |

$140.0 | 2023-09-09 | ||

| Life Chemicals | F5802-0112-1mg |

methyl 2-{[5-(morpholine-4-sulfonyl)furan-2-yl]methoxy}benzoate |

1207007-39-3 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F5802-0112-10μmol |

methyl 2-{[5-(morpholine-4-sulfonyl)furan-2-yl]methoxy}benzoate |

1207007-39-3 | 10μmol |

$69.0 | 2023-09-09 | ||

| Life Chemicals | F5802-0112-3mg |

methyl 2-{[5-(morpholine-4-sulfonyl)furan-2-yl]methoxy}benzoate |

1207007-39-3 | 3mg |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F5802-0112-4mg |

methyl 2-{[5-(morpholine-4-sulfonyl)furan-2-yl]methoxy}benzoate |

1207007-39-3 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F5802-0112-30mg |

methyl 2-{[5-(morpholine-4-sulfonyl)furan-2-yl]methoxy}benzoate |

1207007-39-3 | 30mg |

$119.0 | 2023-09-09 | ||

| Life Chemicals | F5802-0112-5mg |

methyl 2-{[5-(morpholine-4-sulfonyl)furan-2-yl]methoxy}benzoate |

1207007-39-3 | 5mg |

$69.0 | 2023-09-09 |

methyl 2-{5-(morpholine-4-sulfonyl)furan-2-ylmethoxy}benzoate 関連文献

-

Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910

-

4. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

5. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285

1207007-39-3 (methyl 2-{5-(morpholine-4-sulfonyl)furan-2-ylmethoxy}benzoate) 関連製品

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量